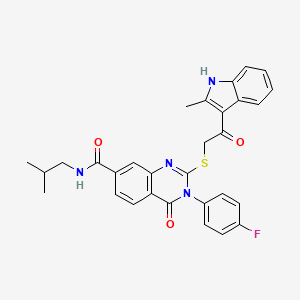

![molecular formula C14H15NO3S B2500264 1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 478257-80-6](/img/structure/B2500264.png)

1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including thiazole formation, alkylation, and ketone addition. Researchers have explored various synthetic routes, but the most common approach includes thiazole ring construction via cyclization of appropriate precursors. Detailed synthetic pathways can be found in the literature .

Chemical Reactions Analysis

1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone may participate in various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have investigated its reactivity and functional group transformations .

Scientific Research Applications

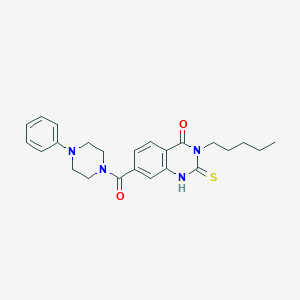

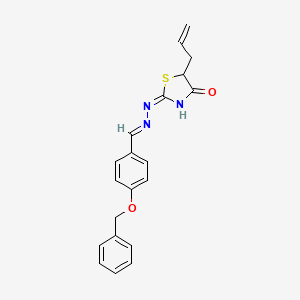

Synthesis and Biological Activities

1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone and its derivatives have been utilized as building blocks in the synthesis of complex chemical structures. For instance, Mahmoud et al. (2021) detailed the synthesis of novel thiazole derivatives using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a foundational component. These compounds exhibited promising anti-breast cancer activities, highlighting the potential of such derivatives in therapeutic applications (Mahmoud et al., 2021).

Chemical Synthesis and Mechanistic Insights

In the realm of chemical synthesis, compounds resembling 1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone have been involved in intricate synthetic routes, offering insights into reaction mechanisms and structural implications. For example, Tahtaci and Aydin (2019) synthesized a new series of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with a compelling mechanism involving internal nucleophilic substitution. This research not only expands the chemical space of such compounds but also provides valuable mechanistic information relevant to the synthesis of complex molecules (Tahtaci & Aydin, 2019).

Photophysical and Chemosensory Properties

The photophysical properties of compounds structurally related to 1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone have been a subject of research. Khan (2020) synthesized and investigated a compound, highlighting its positive solvatochromism and potential as a fluorescent chemosensor for metal ions. Such studies are pivotal in developing new materials for sensing and imaging applications, demonstrating the broader applicability of these compounds in scientific research (Khan, 2020).

Mechanism of Action

Target of Action

For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor .

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if the compound acts as a monoamine oxidase inhibitor, it would work by blocking the action of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This could result in increased levels of these neurotransmitters, which could have various effects on mood and behavior .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to determine the exact biochemical pathways it would affect. If it acts as a monoamine oxidase inhibitor, it could affect pathways involving neurotransmitters such as serotonin, dopamine, and norepinephrine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a monoamine oxidase inhibitor, it could result in increased levels of certain neurotransmitters in the brain, which could affect mood and behavior .

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-8-13(9(2)16)19-14(15-8)10-5-6-11(17-3)12(7-10)18-4/h5-7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXYMXZWDUOYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-[4-(4-chlorophenyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]-N,N-dimethyl-2-nitroethenamine](/img/structure/B2500181.png)

![1-[(4-chlorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2500182.png)

![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/no-structure.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-5-methylisoxazole](/img/structure/B2500186.png)

![diethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2500191.png)

![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)